molecular formula C14H25NO3 B1532543 Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate CAS No. 1423025-08-4

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate

Cat. No.: B1532543
CAS No.: 1423025-08-4
M. Wt: 255.35 g/mol
InChI Key: NLHIPSZYECZQEE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and 2-oxopropyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-11(16)10-12-8-6-5-7-9-15(12)13(17)18-14(2,3)4/h12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHIPSZYECZQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401132583
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-08-4
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401132583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate
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